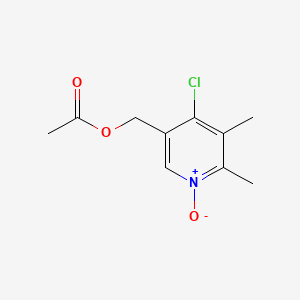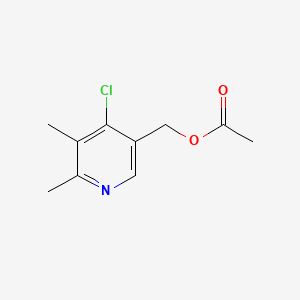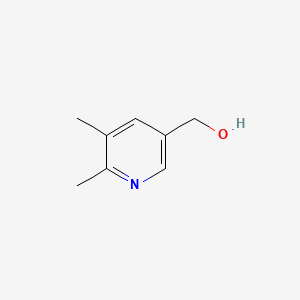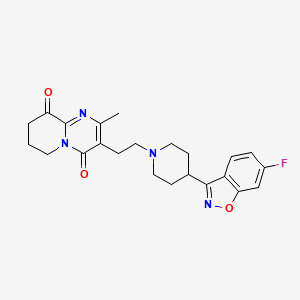
9-Keto-Risperidon
Übersicht
Beschreibung
9-Keto Risperidone is a derivative of Risperidone . It has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is also an impurity of Paliperidone, which is an active metabolite of Risperidone and used as a second-generation (atypical) antipsychotic agent .
Synthesis Analysis
Risperidone can be prepared by refluxing the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in an environment-friendly basic aqueous solution or suspension to obtain crude risperidone rapidly and efficiently .Molecular Structure Analysis
The molecular structure of 9-Keto Risperidone is represented by the formula C23H25FN4O3 .Chemical Reactions Analysis
The synthesis of Risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl, 6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .Physical And Chemical Properties Analysis
9-Keto Risperidone has a molecular weight of 424.47 and a molecular formula of C23H25FN4O3 . It is stable under recommended storage conditions .Wissenschaftliche Forschungsanwendungen
Ketogene Therapie bei schweren psychischen Erkrankungen
9-Keto-Risperidon wurde im Zusammenhang mit der ketogenen Therapie bei schweren psychischen Erkrankungen untersucht . Die ketogene Diät, die eine fettreiche, moderat proteinreiche und sehr kohlenhydratarme Diät ist, hat ein potenzielles therapeutisches Nutzen bei psychiatrischen Erkrankungen, insbesondere bei Psychosen, gezeigt . Die Diät induziert einen Zustand der Ketose, der sich positiv auf die psychische Gesundheit auswirken könnte .
Behandlung von Schizophrenie und bipolarer Störung
Risperidon, die Ausgangssubstanz von this compound, wird zur Behandlung von Patienten mit Schizophrenie oder bipolarer Störung eingesetzt . Studien haben eine signifikante klinische Reduktion des Scores auf der Positiv- und Negativ-Syndrom-Skala (PANSS) bei Patienten gezeigt, die Risperidon erhielten .
Korrelation mit dem CYP2D6-Polymorphismus
Die Plasmakonzentrationen von Risperidon, this compound und dem aktiven Anteil wurden als stark inter- und intraindividuell unterschiedlich befunden und stehen im Zusammenhang mit dem CYP2D6-Polymorphismus . Dies deutet darauf hin, dass genetische Faktoren die Pharmakokinetik und Pharmakodynamik von this compound beeinflussen könnten .
Korrelation mit dem Serum-Prolaktinspiegel
Die Plasmakonzentrationen von Risperidon und this compound wurden mit Veränderungen des Serum-Prolaktinspiegels bei Patienten mit chronischer Schizophrenie in Verbindung gebracht . Dies deutet darauf hin, dass this compound das hormonelle Gleichgewicht beeinflussen könnte, was Auswirkungen auf sein Nebenwirkungsprofil haben könnte .
Potenzielle Rolle beim Gewichtsmanagement
Einige Studien haben gezeigt, dass die ketogene Diät, die mit this compound assoziiert ist, zu Gewichtsverlust führen könnte <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width
Wirkmechanismus
Target of Action
9-Keto Risperidone, a derivative of Risperidone , primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play a crucial role in regulating mood and mental health conditions, including schizophrenia and bipolar disorder .
Mode of Action
9-Keto Risperidone interacts with its targets by inhibiting the activity of dopaminergic D2 and serotonergic 5-HT2A receptors . This inhibition is thought to reduce the overactivity of central mesolimbic pathways and mesocortical pathways, which are believed to cause schizophrenia and various mood disorders . It’s worth noting that 9-Keto Risperidone binds with a very high affinity to 5-HT2A receptors, approximately 10-20 fold greater than the drug’s binding affinity to D2 receptors .
Biochemical Pathways
The primary biochemical pathway affected by 9-Keto Risperidone is the dopaminergic and serotonergic neurotransmission pathway . By inhibiting D2 and 5-HT2A receptors, 9-Keto Risperidone reduces the overactivity of these pathways, thereby alleviating symptoms of mental health disorders . Additionally, risperidone influences cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation-related functions .
Pharmacokinetics
The pharmacokinetics of 9-Keto Risperidone, like its parent compound Risperidone, involves extensive hepatic metabolism via the CYP2D6 enzyme into the active metabolite 9-hydroxyrisperidone . This process is also influenced by genetic polymorphisms in the CYP2D6 gene . The plasma levels of 9-Keto Risperidone can vary greatly among individuals, and this variation is associated with the CYP2D6 phenotypes .
Result of Action
The molecular and cellular effects of 9-Keto Risperidone’s action primarily involve the reduction of overactivity in central mesolimbic and mesocortical pathways . This results in alleviation of symptoms associated with mental health disorders such as schizophrenia and bipolar disorder . Additionally, risperidone has been found to influence cellular metabolism and adipocyte metabolism, differentiation, and lipid accumulation .
Action Environment
Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of 9-Keto Risperidone. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of 9-Keto Risperidone, thereby influencing its plasma levels and therapeutic effects . Furthermore, polymorphisms in the ABCB1 gene, which encodes a transporter protein, can also impact the pharmacokinetics of 9-Keto Risperidone .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15H,2-3,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSFXKQDZJPCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(=O)C2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659709 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189516-65-1 | |
| Record name | 9-Keto risperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189516651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-7,8-dihydro-4H-pyrido[1,2-a]pyrimidine-4,9(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-KETO RISPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V05YK3XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



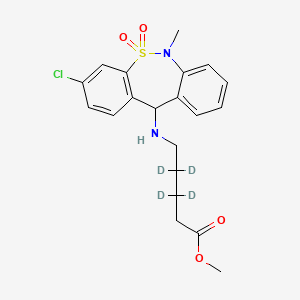


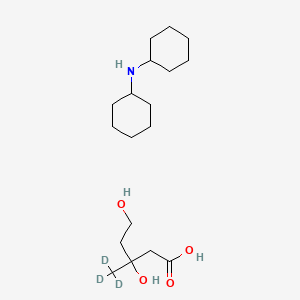
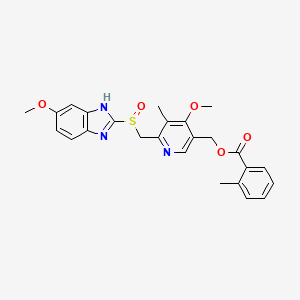
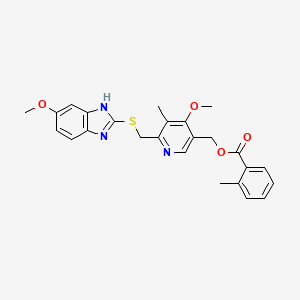
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)

